2,7-Dimethyloctane-2,7-diol;tetrahydrate

Description

General Context and Significance of Aliphatic Diols and their Hydrate Forms

Aliphatic diols, also known as glycols, are organic compounds that contain two hydroxyl (-OH) functional groups attached to a saturated carbon chain. nih.gov This dual functionality makes them highly versatile building blocks in both organic synthesis and materials science. The presence of two hydroxyl groups allows these molecules to form extensive hydrogen-bonding networks, which significantly influences their physical properties, such as boiling point and solubility in water.

The significance of aliphatic diols is particularly prominent in the field of polymer chemistry. They serve as essential monomers in polycondensation reactions to produce a wide array of polymers, including polyesters and polyurethanes. researchgate.netresearchgate.net The structure of the diol, such as the length of the carbon chain and the presence of branching, directly affects the properties of the resulting polymer, including its flexibility, thermal stability, and crystallinity. Branched diols, such as 2,7-Dimethyloctane-2,7-diol, can introduce unique characteristics to polymers, such as increased glass transition temperatures compared to their linear counterparts.

The "hydrate forms" of diols refer to crystalline structures in which water molecules are incorporated into the crystal lattice alongside the diol molecules. While the term "hydrate" in organic chemistry can also refer to geminal diols formed by the addition of water to a carbonyl group, in this context, it signifies a diol-water co-crystal. orgsyn.orgrsc.org The formation of these stable hydrates is driven by hydrogen bonding between the hydroxyl groups of the diol and the water molecules. Research into the crystal engineering of diols has shown that they can form complex, hydrogen-bonded networks that can include solvent molecules, leading to the formation of stable crystalline hydrates, such as hemihydrates. google.com The study of these hydrated forms is crucial for understanding crystallization processes, solid-state properties, and the role of water in molecular self-assembly. The dynamics of hydration around alcohol and diol molecules in aqueous solutions have been investigated using techniques like NMR to understand the interactions between the solute and solvent water molecules. rsc.org

Historical Perspectives on the Study of 2,7-Dimethyloctane-2,7-diol Systems

While specific historical documentation detailing the first synthesis or discovery of 2,7-Dimethyloctane-2,7-diol is not extensively reported in seminal literature, its structural class—tertiary diols—is intrinsically linked to the development of organometallic chemistry in the early 20th century. The synthesis of such compounds became feasible with the advent of the Grignard reaction, discovered by Victor Grignard in 1900.

The Grignard reaction provides a classic and powerful method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols. The preparation of a tertiary diol like 2,7-Dimethyloctane-2,7-diol can be conceptually approached by reacting a suitable diketone or a diester with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide). For instance, the reaction of a molecule containing two ester groups, such as a derivative of succinic acid, with at least four equivalents of a methyl Grignard reagent would yield 2,7-Dimethyloctane-2,7-diol after an aqueous workup.

The study of such branched, long-chain diols is part of the broader scientific interest in understanding how molecular architecture influences physical properties. Research into branched alkanes and alcohols has been driven by various fields, from petroleum chemistry to materials science, seeking to correlate structure with properties like viscosity, melting point, and, in the case of diols, their performance as polymer precursors. Therefore, the historical context of 2,7-Dimethyloctane-2,7-diol is embedded within the progression of synthetic organic chemistry and the ongoing exploration of structure-property relationships in organic molecules.

Physicochemical Properties of 2,7-Dimethyloctane-2,7-diol

| Property | Value |

| Chemical Formula | C10H22O2 |

| Molar Mass | 174.28 g/mol |

| CAS Number | 19781-07-8 |

| Appearance | White to off-white solid |

| Boiling Point | Approx. 243 °C (Predicted) |

| Melting Point | Approx. 85-88 °C |

| Solubility | Soluble in alcohols, ethers; sparingly soluble in water |

Note: Data is compiled from various chemical databases and may represent typical or predicted values.

Structure

3D Structure of Parent

Properties

CAS No. |

57885-94-6 |

|---|---|

Molecular Formula |

C10H30O6 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

2,7-dimethyloctane-2,7-diol;tetrahydrate |

InChI |

InChI=1S/C10H22O2.4H2O/c1-9(2,11)7-5-6-8-10(3,4)12;;;;/h11-12H,5-8H2,1-4H3;4*1H2 |

InChI Key |

SIARLTKFPORJRL-UHFFFAOYSA-N |

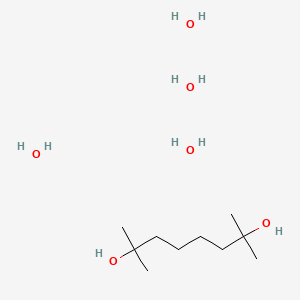

Canonical SMILES |

CC(C)(CCCCC(C)(C)O)O.O.O.O.O |

Origin of Product |

United States |

Synthetic Strategies for 2,7 Dimethyloctane 2,7 Diol and Its Tetrahydrate

Established Synthetic Pathways to 2,7-Dimethyloctane-2,7-diol

The construction of the 2,7-dimethyloctane-2,7-diol molecule can be approached through several reliable synthetic routes, including Grignard reactions and the reduction of corresponding diketones.

Methods for Diol Moiety Construction

One of the most common and versatile methods for the synthesis of tertiary alcohols, and by extension tertiary diols, is the Grignard reaction. For 2,7-dimethyloctane-2,7-diol, a plausible approach involves the reaction of a suitable di-Grignard reagent with a ketone, or a Grignard reagent with a diketone or a diester. A representative example is the reaction of an excess of a methyl Grignard reagent, such as methylmagnesium bromide, with a diester like dimethyl adipate. This reaction, after an aqueous workup, would yield the target tertiary diol. Another classical approach involves the condensation of acetone with 1,4-dibromobutane in the presence of an alkali hydroxide.

Catalytic hydrogenation of the corresponding diketone, 2,7-dimethyloctanedione, represents another significant industrial method for the production of 2,7-dimethyloctane-2,7-diol. This process typically involves the use of hydrogen gas and a heterogeneous catalyst to selectively reduce the carbonyl groups to hydroxyl groups.

| Starting Material | Reagent(s) | Product | Reference |

| Dimethyl adipate | Methylmagnesium bromide | 2,7-Dimethyloctane-2,7-diol | |

| 2,7-Dimethyloctanedione | H₂ / Catalyst | 2,7-Dimethyloctane-2,7-diol | |

| Acetone and 1,4-dibromobutane | Alkali hydroxide | 2,7-Dimethyloctane-2,7-diol |

Stereoselective Approaches to 2,7-Dimethyloctane-2,7-diol Isomers

While the synthesis of the achiral 2,7-dimethyloctane-2,7-diol is straightforward, the stereoselective synthesis of its chiral isomers, should they exist, presents a more complex challenge. Given that 2,7-dimethyloctane-2,7-diol itself does not possess chiral centers, this section will discuss stereoselective approaches to closely related structural isomers that do, such as 2,7-dimethyl-3,6-octanediol, to illustrate the principles that could be applied.

The synthesis of specific chiral isomers of diols is of significant interest as they can serve as valuable chiral building blocks in organic synthesis. A prominent method for achieving stereoselectivity in diol synthesis is through the cyclic hydroboration of a corresponding diene, followed by an oxidative workup. For instance, the cyclic hydroboration of 2,7-dimethyl-2,6-octadiene with specific borane reagents can lead to the formation of different diastereomers of 2,7-dimethyl-3,6-octanediol. The stereochemical outcome is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the specific borane reagent used.

Asymmetric dihydroxylation of an alkene precursor using a chiral catalyst is another powerful method to control the stereochemistry of the resulting diol. While these methods are not directly applied to the synthesis of the achiral 2,7-dimethyloctane-2,7-diol, they represent the state-of-the-art in the stereoselective synthesis of related diol structures.

Formation and Isolation Methodologies for 2,7-Dimethyloctane-2,7-diol;tetrahydrate

The formation of a tetrahydrate would involve the crystallization of 2,7-dimethyloctane-2,7-diol from an aqueous solution or a solvent system containing water. During the crystallization process, water molecules would be incorporated into the crystal lattice in a stoichiometric ratio, in this case, four molecules of water for every one molecule of the diol. The stability of such a hydrate is dependent on the hydrogen bonding interactions between the diol's hydroxyl groups and the water molecules.

The isolation of a crystalline hydrate would typically involve standard crystallization techniques such as slow evaporation of the solvent, cooling of a saturated solution, or vapor diffusion. The characterization of the resulting crystals would then be carried out using techniques like X-ray crystallography to confirm the structure and the stoichiometry of the hydrate. While a hemihydrate crystal structure of a related complex diol, 2,7-dimethyltricyclo[4.3.1.13,8]undecane-syn-2,syn-7-diol, has been reported, involving hydrogen-bonded diol and water molecules in a layer structure, specific data for the tetrahydrate of 2,7-dimethyloctane-2,7-diol is not currently documented.

Derivatization Reactions of 2,7-Dimethyloctane-2,7-diol

The two tertiary hydroxyl groups of 2,7-dimethyloctane-2,7-diol are available for a variety of derivatization reactions, allowing for the modification of its physical and chemical properties.

Esterification and Etherification Studies

The esterification of tertiary alcohols, such as 2,7-dimethyloctane-2,7-diol, can be challenging due to steric hindrance. However, processes using acid anhydrides in the presence of a reusable solid catalyst have been developed for the selective esterification of tertiary alcohols. wipo.int These methods can achieve high conversion and selectivity for the tertiary ester. wipo.int The diol can also be used as a monomer in polymerization reactions to form polyesters. The branched nature of this diol can lead to polymers with higher glass transition temperatures, making them potentially suitable for applications requiring good thermal performance.

| Reactant | Reagent | Catalyst | Product |

| Tertiary Alcohol | Acid Anhydride | Solid Acid Catalyst (e.g., halides of In, Ga, Zn, Fe) | Tertiary Ester |

| 2,7-Dimethyloctane-2,7-diol | Dicarboxylic Acid | - | Polyester |

Etherification of tertiary alcohols is also possible, though less commonly described for this specific diol in the available literature.

Oxidation and Reduction Pathways

The hydroxyl groups of 2,7-dimethyloctane-2,7-diol can be targeted in both oxidation and reduction reactions. As is typical for alcohols, the two hydroxyl groups can be oxidized to form ketones or carboxylic acids. However, the oxidation of tertiary alcohols is generally more difficult than primary or secondary alcohols and often requires harsh conditions, which can lead to cleavage of carbon-carbon bonds.

Reduction of 2,7-dimethyloctane-2,7-diol to its corresponding alkane, 2,7-dimethyloctane (B85488), can be achieved through a two-step process. This indirect deoxygenation involves the acid-catalyzed dehydration of the diol to form diene intermediates. These intermediates can then be saturated via catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

| Reaction Type | Reagent(s) | Product |

| Dehydration (first step of reduction) | Acid catalyst | Diene intermediates |

| Hydrogenation (second step of reduction) | H₂ / Pd/C or PtO₂ | 2,7-Dimethyloctane |

Formation of Metal Complexes Utilizing 2,7-Dimethyloctane-2,7-diol as a Ligand

Extensive searches of available scientific literature and chemical databases did not yield any specific research articles or data concerning the formation of metal complexes where 2,7-Dimethyloctane-2,7-diol or its tetrahydrate acts as a ligand. The coordination chemistry of this particular diol appears to be an unexplored area of research.

While the presence of two hydroxyl groups in the 2,7-Dimethyloctane-2,7-diol structure suggests its potential to act as a bidentate ligand, capable of coordinating to a metal center, no published studies have investigated or reported such complexes. The synthesis, structural characterization, and properties of metal complexes involving this specific diol ligand remain undocumented in the reviewed literature.

Consequently, no data is available to populate a table on metal complexes of 2,7-Dimethyloctane-2,7-diol, nor are there detailed research findings to report on this topic.

Advanced Structural Elucidation of 2,7 Dimethyloctane 2,7 Diol;tetrahydrate

Single Crystal X-ray Diffraction Analysis of the Tetrahydrate Structure

Crystallographic Parameters and Space Group Determination

Specific crystallographic parameters, including unit cell dimensions (a, b, c, α, β, γ) and the space group, for 2,7-dimethyloctane-2,7-diol;tetrahydrate have not been reported. The determination of these parameters is the foundational step in crystal structure analysis, defining the symmetry and repeating unit of the crystal lattice.

Intermolecular Interactions and Hydrogen Bonding Network Analysis within the Tetrahydrate Lattice

The analysis of the hydrogen bonding network is crucial for understanding the stability and properties of a hydrated crystal. In the theoretical structure of this compound, it is expected that the four water molecules would form an extensive network of hydrogen bonds with the hydroxyl groups of the diol and with each other. This network would dictate the packing of the molecules in the crystal. However, without experimental data, a detailed analysis of these interactions, including donor-acceptor distances and angles, cannot be provided.

Conformation and Chirality in the Solid State

2,7-Dimethyloctane-2,7-diol contains chiral centers at the C2 and C7 positions. A single crystal X-ray diffraction study would unambiguously determine the conformation of the octane (B31449) backbone and the relative stereochemistry of these chiral centers in the solid state. It would also reveal whether the crystal is a racemate, a pure enantiomer, or a conglomerate. This information is not currently available for the tetrahydrate form.

Spectroscopic Characterization of this compound

Spectroscopic methods are essential for elucidating the structure and dynamics of molecules. Techniques such as Nuclear Magnetic Resonance (NMR) provide detailed information about the chemical environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for characterizing the structure of molecules in solution and the solid state. For this compound, NMR studies would help to confirm the connectivity of the molecule and provide insights into the dynamics of the water molecules.

¹H NMR Studies on Proton Environments and Dynamics

A ¹H NMR spectrum of 2,7-dimethyloctane-2,7-diol would show distinct signals for the different types of protons in the molecule, such as those of the methyl groups, the methylene (B1212753) groups, and the hydroxyl groups. The integration of these signals would correspond to the number of protons of each type. In the case of the tetrahydrate, the presence of water would likely result in an additional, potentially broad, signal for the water protons, which might exchange with the hydroxyl protons. Specific chemical shift values and coupling constants for this compound are not available in the reviewed literature.

¹³C NMR Chemical Shift Analysis

The symmetry of the molecule results in a simplified ¹³C NMR spectrum. Due to the plane of symmetry bisecting the C4-C5 bond, equivalent carbons on either side of the molecule will have identical chemical shifts. This means that C1 is equivalent to C8, C2 to C7, C3 to C6, and C4 to C5. Consequently, only four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts for 2,7-Dimethyloctane-2,7-diol

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in off-resonance decoupled spectrum) |

| C1, C8 (and methyls on C2, C7) | ~29-32 | Quartet |

| C2, C7 | ~71-74 | Singlet |

| C3, C6 | ~42-45 | Triplet |

| C4, C5 | ~20-23 | Triplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) couplings within the molecule. For 2,7-dimethyloctane-2,7-diol, cross-peaks would be expected between the protons on C3 and C4, and between the protons on C4 and C5. This confirms the sequence of the central methylene groups in the octane chain.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would show a cross-peak for each carbon atom that has attached protons, linking the ¹H and ¹³C chemical shifts. For instance, the signal for the C3 protons would correlate with the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu This technique helps to piece together the entire molecular structure. For example, the protons of the methyl groups (C1 and C8) would show correlations to the quaternary carbons C2 and C7, as well as to the methylene carbon C3 and C6, respectively. The hydroxyl protons would also show correlations to C2 and C7.

Diffusion NMR for Supramolecular Assembly Characterization

Diffusion NMR, specifically Diffusion-Ordered Spectroscopy (DOSY), is a powerful technique for studying the size and aggregation state of molecules in solution. For this compound, DOSY could be employed to investigate the formation of supramolecular assemblies. By measuring the diffusion coefficient of the diol, it is possible to determine its effective hydrodynamic radius. In the presence of water, the formation of a stable tetrahydrate complex would result in a larger effective size and consequently a slower diffusion rate compared to the anhydrous diol. This technique can provide insights into the strength and nature of the hydrogen bonding interactions between the diol and the surrounding water molecules.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy provides a characteristic fingerprint of a molecule based on the vibrations of its chemical bonds.

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are dominated by the vibrations of its functional groups.

O-H Stretching: A strong and broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak is a direct consequence of hydrogen bonding.

C-H Stretching: In the region of 2850-3000 cm⁻¹, sharp bands corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups will be observed.

C-O Stretching: The stretching vibration of the C-O bonds of the tertiary alcohols will appear as a strong band in the IR spectrum, typically around 1150 cm⁻¹.

C-H Bending: Bending vibrations for the methyl and methylene groups will be present in the 1350-1470 cm⁻¹ region.

Characteristic Vibrational Frequencies for 2,7-Dimethyloctane-2,7-diol

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3200-3600 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C-O | Stretching | ~1150 |

| C-H | Bending | 1350-1470 |

Elucidation of Hydrogen Bond Signatures

The tetrahydrate form of 2,7-dimethyloctane-2,7-diol involves extensive hydrogen bonding between the hydroxyl groups of the diol and the four water molecules. This has a profound effect on the vibrational spectra. The O-H stretching band in the IR spectrum is significantly broadened and shifted to lower frequencies (red-shifted) compared to the sharp band of a free, non-hydrogen-bonded O-H group (which would appear around 3600 cm⁻¹). nih.gov The extent of this broadening and shifting provides information about the strength and distribution of the hydrogen bonds within the supramolecular structure. In Raman spectroscopy, the O-H stretching region can also provide complementary information about the hydrogen bonding network.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization.

For 2,7-dimethyloctane-2,7-diol, the molecular ion peak (M⁺) would be expected at m/z 174, corresponding to the molecular weight of the anhydrous compound (C₁₀H₂₂O₂). However, in many ionization techniques, the molecular ion of alcohols can be weak or absent due to facile fragmentation.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for 2,7-dimethyloctane-2,7-diol would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. This would result in the formation of stable oxonium ions. For 2,7-dimethyloctane-2,7-diol, alpha-cleavage would lead to the loss of a methyl radical (CH₃•) to form an ion at m/z 159, or the loss of a larger alkyl radical.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a very common fragmentation pathway for alcohols, leading to a peak at m/z 156 (M-18). Sequential loss of a second water molecule could also be observed.

Predicted Key Mass Spectrometry Fragments for 2,7-Dimethyloctane-2,7-diol

| m/z | Proposed Fragment |

| 174 | [M]⁺ (Molecular Ion) |

| 159 | [M - CH₃]⁺ |

| 156 | [M - H₂O]⁺ |

| 138 | [M - 2H₂O]⁺ |

Note: The relative intensities of these fragments will depend on the ionization method used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Information not available.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Information not available.

Theoretical and Computational Studies of 2,7 Dimethyloctane 2,7 Diol;tetrahydrate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, independent of its environment. These methods are used to determine the molecule's three-dimensional structure, electron distribution, and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2,7-Dimethyloctane-2,7-diol;tetrahydrate, DFT would be employed to find the most stable arrangement of atoms in the molecule, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

The calculations would typically be performed on the diol molecule itself and on a cluster including the four water molecules to represent the tetrahydrate. The results of such calculations would provide key information on bond lengths, bond angles, and dihedral angles. For instance, the C-C and C-O bond lengths are expected to be in the typical range for alkanes and alcohols, respectively. The energies obtained from these calculations are crucial for determining the relative stability of different conformations of the molecule.

Table 1: Representative Geometric Parameters from DFT Calculations for a Diol Molecule

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C Bond Length | 1.53 - 1.55 |

| C-O Bond Length | 1.43 - 1.45 |

| O-H Bond Length | 0.96 - 0.98 |

| C-C-C Bond Angle | 109.5 - 112.0 |

| C-O-H Bond Angle | 107.0 - 109.0 |

Note: These are typical values for similar molecules and are for illustrative purposes.

A significant application of DFT is the prediction of spectroscopic properties, which can be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for assigning experimental spectra. The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts for 2,7-Dimethyloctane-2,7-diol. The predicted shifts would be sensitive to the local electronic environment of each nucleus, which is influenced by the molecular conformation and hydrogen bonding.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of O-H bonds or the bending of C-H bonds. These predictions are instrumental in interpreting experimental vibrational spectra. For the tetrahydrate, the calculations would reveal characteristic frequencies associated with the water molecules and the hydrogen bonds they form with the diol.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

|---|---|---|

| O-H | Stretching (Hydrogen Bonded) | 3200 - 3600 |

| C-H | Stretching | 2850 - 3000 |

| C-O | Stretching | 1000 - 1200 |

Note: These are representative frequency ranges and are not specific to this compound.

Molecular Dynamics Simulations of Hydration and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding the dynamics of the water molecules and their interactions with the diol in the crystalline state and in solution.

An MD simulation would model a system containing the diol and a large number of water molecules. The simulation would track the trajectory of each atom based on a force field that describes the interatomic forces. This would provide insights into how the water molecules arrange themselves around the diol (the hydration shell) and the dynamics of hydrogen bond formation and breaking. Such simulations can also be used to study the dissolution process of the crystal in water, providing a molecular-level view of solvation.

Analysis of Conformational Landscape and Energetics of the Diol and its Hydrate

The flexible octane (B31449) backbone of 2,7-Dimethyloctane-2,7-diol allows it to adopt various spatial arrangements or conformations. A thorough computational analysis would explore the conformational landscape of the diol to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the carbon backbone and calculating the energy of each resulting conformation.

For the tetrahydrate, the analysis would extend to how the presence and interaction with the four water molecules influence the conformational preferences of the diol. The hydrogen bonding network within the hydrated crystal would likely stabilize a specific conformation of the diol that might not be the most stable one in the gas phase.

Computational Modeling of Intermolecular Interactions, including Hydrogen Bond Strengths

The stability and structure of the this compound crystal are dominated by intermolecular interactions, particularly hydrogen bonds. Computational models can be used to quantify the strength of these interactions.

The hydrogen bonds in the tetrahydrate would involve the hydroxyl groups of the diol and the water molecules. DFT calculations can be used to determine the geometry and energy of these hydrogen bonds. The strength of a hydrogen bond can be estimated from the interaction energy between the diol and a water molecule, or between two water molecules within the crystal lattice. The Quantum Theory of Atoms in Molecules (QTAIM) is a method that can be applied to the calculated electron density to characterize the nature and strength of these bonds.

Table 3: Representative Calculated Hydrogen Bond Parameters

| Hydrogen Bond | Typical Bond Length (Å) | Typical Interaction Energy (kcal/mol) |

|---|---|---|

| Diol O-H···OH₂ | 1.7 - 1.9 | -5 to -8 |

| H₂O···H-O Diol | 1.8 - 2.0 | -4 to -7 |

| HOH···OH₂ | 1.7 - 2.0 | -4 to -6 |

Note: These values are illustrative and represent typical ranges for hydrogen bonds in similar systems.

Catalytic Applications and Coordination Chemistry of 2,7 Dimethyloctane 2,7 Diol

Role of 2,7-Dimethyloctane-2,7-diol as a Ligand in Transition Metal Catalysis

General chemical principles suggest that the two hydroxyl groups of 2,7-dimethyloctane-2,7-diol can coordinate to a metal center, functioning as a bidentate ligand. This coordination could stabilize the metal catalyst and influence its reactivity. However, specific research on this role is not documented in available sources.

Synthesis and Characterization of Metal-Diol Complexes

There are no specific published methods for the synthesis of metal complexes utilizing 2,7-dimethyloctane-2,7-diol as a ligand. Standard synthetic procedures would typically involve the reaction of a metal precursor with the diol in a suitable solvent. Characterization of any resulting complexes would likely employ techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and mass spectrometry to determine the structure and bonding. Without experimental data, no further details can be provided.

Catalytic Activity in Organic Transformations

The potential catalytic activity of hypothetical metal-2,7-dimethyloctane-2,7-diol complexes in organic transformations has not been explored in the available literature. Therefore, no data on their efficacy in specific reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions, can be presented.

Stereochemical Influence of Diol Ligands in Asymmetric Catalysis

The stereochemical influence of 2,7-dimethyloctane-2,7-diol in asymmetric catalysis is contingent on the use of a chiral, enantiomerically pure form of the ligand. There is no information available on the synthesis or application of such chiral ligands derived from this specific diol in asymmetric catalysis.

Polymorphism and Solid State Behavior of 2,7 Dimethyloctane 2,7 Diol;tetrahydrate

Q & A

Q. What are the established synthetic routes for 2,7-dimethyloctane-2,7-diol tetrahydrate, and what catalysts are typically employed?

Synthesis of diol derivatives often involves reactions with epichlorohydrin or propylene carbonate under controlled conditions. For example, naphthalene-2,7-diol derivatives were synthesized using triethylbenzylammonium chloride (TEBACl) as a catalyst, with reactions conducted at 210–220°C . For 2,7-dimethyloctane-2,7-diol tetrahydrate, analogous methods may include acid-catalyzed hydration or diol protection/deprotection strategies. Key steps include maintaining anhydrous conditions to prevent hydrolysis and using spectroscopic methods (e.g., FT-IR, NMR) to confirm intermediate structures.

Q. Which spectroscopic techniques are critical for confirming the structure and hydration state of 2,7-dimethyloctane-2,7-diol tetrahydrate?

- ATR/FT-IR : Identifies hydroxyl (-OH) and C-O-C stretching vibrations (broad band ~3200–3600 cm⁻¹ for hydroxyl groups in tetrahydrates) .

- NMR (¹H/¹³C) : Distinguishes methyl and hydroxyl proton environments, with hydration-induced shifts observed in D₂O exchange experiments.

- Thermogravimetric Analysis (TGA) : Quantifies water content by mass loss at 100–150°C, distinguishing bound vs. free water .

Q. How can researchers ensure reproducibility in crystallizing the tetrahydrate form?

Controlled crystallization conditions (e.g., slow evaporation from aqueous ethanol) and monitoring via powder X-ray diffraction (PXRD) are critical. For tetrahydrates, PXRD patterns should match simulated data from single-crystal structures. Rietveld refinement can resolve phase purity . Hydration stability should be confirmed by storing samples in desiccators with controlled humidity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal decomposition temperatures for this compound?

Conflicting thermal data may arise from differences in hydration states or impurities. A methodological approach includes:

- Combined DSC-TGA : Conduct under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways.

- Variable Heating Rates : Identify kinetic parameters (e.g., activation energy via Kissinger method) to assess thermal stability .

- Post-TGA Characterization : Use FT-IR or mass spectrometry to analyze decomposition byproducts.

Q. What computational methods are suitable for modeling the crystal structure and hydrogen-bonding network of the tetrahydrate?

- Density Functional Theory (DFT) : Optimize hydrogen-bonding interactions (e.g., O-H···O distances) and compare with experimental XRD data .

- Molecular Dynamics (MD) Simulations : Model water molecule dynamics within the crystal lattice under varying temperatures.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions using crystallographic data from analogous tetrahydrates (e.g., catechin tetrahydrate) .

Q. How can solubility contradictions in aqueous vs. organic solvents be systematically addressed?

- Phase Solubility Studies : Measure solubility in binary solvent systems (e.g., water-ethanol) at 25–60°C. Use the van’t Hoff equation to calculate thermodynamic parameters (ΔH, ΔS) .

- Dynamic Light Scattering (DLS) : Monitor aggregation behavior in saturated solutions.

- Ion Chromatography : Detect trace ionic impurities that may alter solubility.

Q. What strategies optimize the diol’s derivatization for polymer applications while preserving the tetrahydrate structure?

- Protective Group Chemistry : Use silyl ethers (e.g., TMSCl) to protect hydroxyl groups during copolymerization with methacrylates or styrenes .

- In Situ Hydration Monitoring : Employ Karl Fischer titration to ensure water retention during reactions.

- Cross-Linking Efficiency : Assess via Shore D hardness tests and compare with thermal stability profiles (e.g., Tg from DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.